molecular formula C16H23N3O2 B3197206 2-(3,4-Dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine CAS No. 1004194-32-4

2-(3,4-Dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine

Cat. No.: B3197206
CAS No.: 1004194-32-4
M. Wt: 289.37 g/mol
InChI Key: YABWFSQNHJXNGP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural and Tautomerism Studies:

  • The compound demonstrates interesting tautomerism behaviors in both solid-state and solution, studied through X-ray crystallography and NMR spectroscopy. It crystallizes in different forms based on the presence of OH groups and can form cyclic dimers stabilized by hydrogen bonds in the absence of OH groups (Cornago et al., 2009).

2. Antimicrobial and Anticancer Properties:

  • Pyrazole derivatives, including structures related to 2-(3,4-Dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine, have been synthesized and shown to possess significant antimicrobial and anticancer activities, some even outperforming standard drugs like doxorubicin (Hafez et al., 2016).

3. Fluorescent Chemosensor for Metal Ions:

  • A derivative of the compound has been developed as a fluorescent chemosensor, particularly for detecting Fe3+ metal ions. The compound's photophysical properties have been extensively studied, indicating its utility in sensing applications (Khan, 2020).

4. Chelating Agents Synthesis:

  • Pyrazole-containing compounds have been synthesized as chelating agents, displaying potential for applications in various chemical and biological processes (Driessen, 2010).

5. Coordination Chemistry and Catalysis:

  • Complexes containing bidentate N-substituted phenylethanamine derivatives have been synthesized, showcasing the potential of pyrazole derivatives in coordination chemistry and catalysis, particularly in processes like the ring-opening polymerization of rac-lactide (Cho et al., 2019).

6. Antibacterial and Antifungal Activities:

  • Pyrazoline and pyrazole derivatives have shown notable antibacterial and antifungal activities, adding to their potential in developing new antimicrobial agents (Hassan, 2013).

7. Synthesis and Characterization of Complex Ligands:

  • Research on the synthesis of sterically demanding para-dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands for Co(II) complexes and C-H activation reactions with Ce(IV) demonstrates the compound's role in the development of sophisticated ligand systems (Blasberg et al., 2010).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-ethylpyrazol-3-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-4-19-14(8-10-18-19)12-17-9-7-13-5-6-15(20-2)16(11-13)21-3/h5-6,8,10-11,17H,4,7,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABWFSQNHJXNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164823
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004194-32-4
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004194-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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